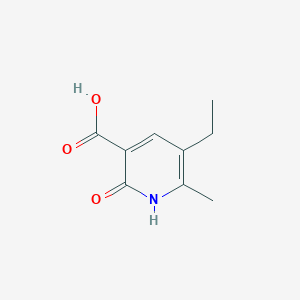
5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid typically involves the reaction of ethyl acetoacetate with appropriate reagents under controlled conditions. One common method includes the use of p-toluenesulfonic acid monohydrate as a catalyst in ethanol . The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it can affect the biosynthesis of branched-chain amino acids by inhibiting acetate synthase .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-3-6-4-7(9(12)13)8(11)10-5(6)2/h4H,3H2,1-2H3,(H,10,11)(H,12,13) |
Clave InChI |
UFEXUUNRWLGQRS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C(=C1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



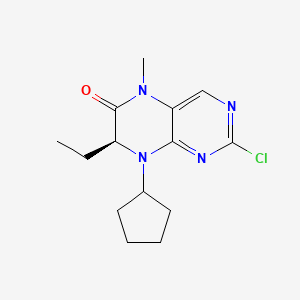
![Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13895283.png)
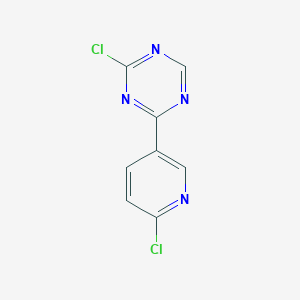
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13895290.png)
![Ethyl 2-amino-4-methyl-4,6-dihydrothieno[2,3-c]furan-3-carboxylate](/img/structure/B13895301.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide](/img/structure/B13895303.png)
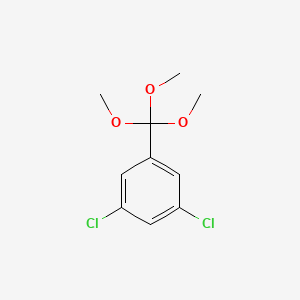
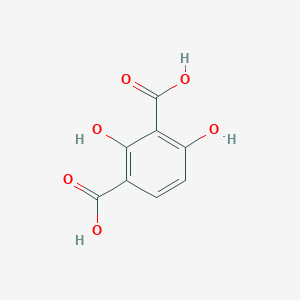
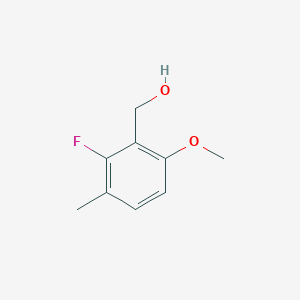
![Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate](/img/structure/B13895324.png)
![[5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B13895330.png)


